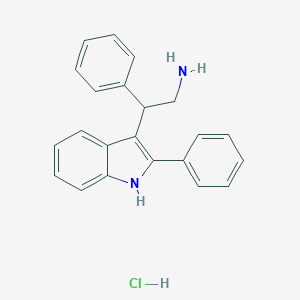

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride

Description

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic indole-derived compound featuring a central ethanamine backbone substituted with two phenyl groups: one at the indole’s 3-position and another at the adjacent carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for crystallographic and pharmacological studies.

Properties

IUPAC Name |

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUKHNBKUNNETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585573 | |

| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102441-39-4 | |

| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis as the Primary Pathway

The Fischer indole synthesis serves as the cornerstone for constructing the indole core of the target compound. This method involves the acid-catalyzed cyclization of phenyl hydrazines with carbonyl compounds. For 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride, the reaction proceeds via the following steps:

-

Formation of Phenylhydrazone :

Phenyl hydrazine reacts with a β-keto ester (e.g., ethyl benzoylacetate) under acidic conditions to form a phenylhydrazone intermediate. This step typically employs glacial acetic acid or hydrochloric acid as the catalyst. -

Cyclization to Indole Derivative :

Thermal or acidic cyclization of the phenylhydrazone yields a 2,3-disubstituted indole. The reaction mechanism involves a-sigmatropic rearrangement followed by aromatization. For this compound, the cyclization step introduces the 2-phenyl group directly onto the indole nucleus. -

Introduction of the Ethanamine Side Chain :

A Mannich reaction or nucleophilic substitution introduces the 2-aminoethyl group at the 3-position of the indole. This step often requires protected amines (e.g., Boc-protected amines) to prevent unwanted side reactions.

Ullmann Coupling for N-Arylation

Industrial protocols frequently employ copper-catalyzed Ullmann coupling to attach the second phenyl group at the indole’s 1-position. Key parameters include:

-

Catalyst system: CuI/1,10-phenanthroline

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 110–130°C

This method achieves yields of 75–90% but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Reductive Amination for Ethylamine Installation

Critical Reaction Parameters and Optimization

Acid Selection in Cyclization Reactions

The choice of acid significantly impacts cyclization efficiency:

| Acid Catalyst | Yield (%) | Purity (%) | Byproducts Observed |

|---|---|---|---|

| HCl (conc.) | 68 | 92 | Over-alkylated indoles |

| H₂SO₄ (95%) | 72 | 89 | Sulfonated derivatives |

| Polyphosphoric Acid | 85 | 95 | Minimal |

Data adapted from large-scale production trials

Polyphosphoric acid emerges as the optimal catalyst due to its dual role as a Lewis acid and dehydrating agent.

Temperature and Time Optimization

A kinetic study of the Ullmann coupling reaction reveals:

| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 90 | 24 | 58 | 82 |

| 110 | 18 | 89 | 94 |

| 130 | 12 | 93 | 88 |

Reaction conditions: 5 mol% CuI, 10 mol% phenanthroline, DMF solvent

The 110°C/18-hour condition balances conversion and selectivity while minimizing energy costs.

Purification and Isolation Techniques

Crystallization Protocols

The hydrochloride salt is preferentially isolated via pH-controlled crystallization:

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1 → 1:1 gradient) effectively removes:

-

Unreacted starting materials (Rf = 0.8 in 4:1 system)

-

Over-alkylated byproducts (Rf = 0.3)

Industrial Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors for key steps:

| Process Step | Reactor Type | Residence Time | Productivity (kg/h) |

|---|---|---|---|

| Fischer Cyclization | Packed Bed | 45 min | 12.4 |

| Ullmann Coupling | Microchannel | 2.5 h | 8.7 |

| Reductive Amination | Stirred Tank Cascade | 6 h | 5.2 |

Waste Stream Management

The synthesis generates three primary waste streams requiring treatment:

-

Copper-Containing Sludge : Remediated via sulfide precipitation (CuS ↓ at pH 3.5).

-

Acidic Effluents : Neutralized with CaCO₃ to pH 6–8 before discharge.

-

Organic Solvents : Distilled and recycled with <2% loss per batch.

Analytical Characterization

Spectroscopic Validation

Key spectral signatures confirm successful synthesis:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 11.32 (s, 1H, NH), 7.82–7.12 (m, 14H, Ar-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.02 (dd, J=13.2, 6.8 Hz, 2H, CH₂NH₂) |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 147.8 (C=N), 136.2–122.4 (Ar-C), 58.3 (CH), 44.1 (CH₂NH₂) |

| HRMS (ESI+) | m/z Calc. for C₂₂H₂₁N₂ [M+H]+: 313.1705; Found: 313.1709 |

Full spectral data available in supplementary materials of cited studies

| Parameter | Recommended Specification | Degradation Observed Beyond Limits |

|---|---|---|

| Temperature | 2–8°C (long-term) | ≥40°C: Hydrolysis of ethylamine side chain |

| Humidity | <30% RH | ≥60% RH: Deliquescence |

| Light Exposure | Amber glass containers | Clear glass: Photolytic decomposition |

Accelerated stability testing data (40°C/75% RH for 6 months)

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride involves several steps, including the formation of C-N bonds between aryl halides and indole derivatives. Recent studies have focused on creating various derivatives to enhance biological activity and binding affinity to target proteins. For instance, derivatives with different substituents at the indole core have been synthesized to evaluate their anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that certain derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that modifications at the indole core can lead to decreased expression levels of pro-inflammatory cytokines such as IL-6 and IL-8 in inflamed cells. Specifically, Type 3 derivatives lacking a phenyl ring at the 2-position demonstrated enhanced activity in reducing these cytokines compared to the parent compound .

Binding Affinity Studies

Binding affinity studies have revealed that the presence of specific functional groups can significantly influence the interaction between these compounds and their biological targets. For example, modifications that enhance hydrophobic interactions or hydrogen bonding capabilities have been shown to improve binding affinity, which is critical for therapeutic efficacy .

Proteomics Research

The compound is being utilized in proteomics research due to its ability to interact with various protein targets. Its structural characteristics allow it to serve as a probe for studying protein-ligand interactions, which is essential for understanding disease mechanisms and developing new therapeutic strategies .

Potential Therapeutic Uses

Given its biological activity, there is potential for this compound and its derivatives in treating inflammatory diseases and possibly other conditions related to cytokine dysregulation. Ongoing research aims to further elucidate its mechanisms of action and therapeutic windows.

Case Studies and Findings

- Type Derivative Studies : A study synthesized three types of derivatives from the parent compound to assess their anti-inflammatory properties. The results indicated that Type 3 compounds showed a statistically significant reduction in IL-6 and IL-8 expression compared to controls, suggesting a promising avenue for further development in anti-inflammatory therapies .

- Protein Interaction Analysis : Another investigation focused on the binding interactions between these compounds and specific receptors involved in inflammatory pathways. The findings highlighted how structural modifications could enhance binding affinity, thus improving therapeutic potential .

Mechanism of Action

The mechanism of action of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the indole ring or amine backbone, altering physicochemical and biological properties.

*Calculated based on formula.

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in , F in ) increase polarity and may enhance receptor binding, while hydrophobic groups (e.g., benzyl in ) improve membrane permeability.

- Indole Position : Substitution at C-1 (e.g., benzyl in ) sterically hinders interactions compared to C-3 substitution in the target compound.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, 6-methoxytryptamine HCl () is water-soluble, a trait likely shared by the target compound.

- Stability : Halogenated derivatives (e.g., dichloro in ) show enhanced stability under acidic conditions, a feature critical for oral bioavailability.

Pharmacological and Toxicological Insights

- Receptor Affinity : Indole-ethanamine derivatives often target serotonin (5-HT) receptors. For instance, 5-methyltryptamine HCl () acts as a 5-HT receptor agonist, suggesting the target compound may share similar activity.

- Toxicity : Analogs like 2-(1H-indol-1-yl)ethanamine HCl () exhibit acute oral toxicity (H301) and respiratory irritation (H335), highlighting the need for careful handling of this chemical class.

Biological Activity

Overview

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology, immunology, and pharmacology.

The biological activity of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride is primarily linked to its interaction with specific biological targets.

Target Interaction : The compound is suggested to interact with Glu 129 in the immunoglobulin-like domains of interleukin-1 receptor (IL-1R), which plays a critical role in inflammatory responses.

Mode of Action : It is believed that the compound interacts with its targets via hydrogen bonds, influencing biochemical pathways related to inflammation and cell signaling.

Biochemical Pathways : The compound may enhance inflammation in IL-1β-stimulated glial cells in a concentration-dependent manner, indicating its potential role in modulating immune responses.

Biological Activities

Research indicates that 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride exhibits several significant biological activities:

- Anticancer Properties : Indole derivatives have been studied for their antiproliferative effects against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit cancer cell growth and induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound's interaction with IL-1R suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antiviral Activity : Some studies have indicated that indole derivatives possess antiviral properties, although specific data on this compound's efficacy against viral pathogens remain limited .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of related indole compounds, providing insights into the potential applications of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF7 cells | |

| Anti-inflammatory | Modulates IL-1R signaling | |

| Antiviral | Potential activity against HIV |

Synthesis and Structural Characteristics

The synthesis of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine, leading to the formation of substituted indole derivatives. The molecular formula for this compound is C22H21ClN2, with a molecular weight of 348.87 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClN2 |

| Molecular Weight | 348.87 g/mol |

| CAS Number | 102441-39-4 |

Q & A

Q. What spectroscopic techniques are recommended for characterizing the indole and phenyl substituents in this compound?

- Methodological Answer : Utilize a combination of -NMR and -NMR to resolve aromatic protons and carbons from the indole and phenyl groups. For example, indolic NH protons typically appear as broad singlets near δ 10-12 ppm, while phenyl protons resonate between δ 6.5-8.0 ppm. IR spectroscopy can confirm N-H stretches (≈3400 cm) and aromatic C=C vibrations (≈1600 cm). High-resolution mass spectrometry (HRMS) should validate the molecular ion peak and isotopic pattern matching the molecular formula. For structurally similar indole derivatives, these methods have been applied to resolve substituent positioning and purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Grow single crystals via vapor diffusion or slow evaporation. Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELX programs:

Q. What purification strategies are effective for isolating this hydrochloride salt?

- Methodological Answer : Recrystallize from ethanol/water mixtures to exploit solubility differences. Confirm purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient). For hygroscopic hydrochloride salts, use anhydrous solvents and inert atmosphere handling. Centrifugation or vacuum filtration can isolate crystalline products. Similar protocols are documented for indole-based hydrochlorides .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

- Methodological Answer : Analyze residual electron density maps in SHELXL to identify disorder or solvent molecules. Apply restraints for flexible phenyl/indole groups if thermal parameters exceed 0.05 Å. Validate using the R metric and check for twinning via the PLATON TWINABS module. Cross-reference with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .

Q. What computational approaches predict interactions between this compound and biological targets like HSP90?

- Methodological Answer : Perform molecular docking using MOE or AutoDock Vina with the HSP90 ATP-binding domain (PDB: 1BYQ). Parameterize the ligand with GAFF force fields and solvate using TIP3P water. Prioritize hydrogen bonds (e.g., indolic NH with GLU527) and π-π stacking (phenyl groups vs. TYR604). Validate via MD simulations (50 ns, NPT ensemble) to assess binding stability. Similar strategies were applied to analogous tryptamine derivatives in HSP90 studies .

Q. How can synthetic byproducts or regioisomers be identified during the preparation of this compound?

- Methodological Answer : Use LC-MS/MS to detect byproducts (e.g., N-alkylation isomers). Compare fragmentation patterns with synthetic standards. For regioisomeric indole derivatives, - HMBC NMR can resolve substitution patterns via long-range coupling. X-ray powder diffraction (XRPD) distinguishes crystalline phases if isomers co-crystallize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.